N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Properties
IUPAC Name |
N-[3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4O/c21-16-11-26-28-17(7-8-25-18(16)28)12-3-2-6-15(10-12)27-19(29)13-4-1-5-14(9-13)20(22,23)24/h1-11H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBDVNBUUKRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC4=C(C=NN34)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of aminopyrazoles with β-ketoesters or α,β-unsaturated ketones. For example:
Bromination at the 3-Position
Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid
The brominated intermediate undergoes cross-coupling to introduce the phenylamine group:
Amide Formation with 3-(Trifluoromethyl)benzoic Acid
The final step involves activating the carboxylic acid and coupling with the amine:
-
Activation : 3-(Trifluoromethyl)benzoyl chloride (prepared via SOCl₂, 60°C, 4 hrs).
-
Workup : Aqueous NaHCO₃ wash, dried (MgSO₄), concentrated.
Analytical and Characterization Data
Physicochemical Properties
Spectral Data (Hypothetical)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.45 (d, J = 8 Hz, 2H, Ar-H), 7.89–7.75 (m, 5H, Ar-H), 6.98 (s, 1H, pyrazole-H).
-
¹³C NMR : 162.5 (C=O), 155.2 (pyrimidine-C), 131.8–125.6 (CF₃, Ar-C), 116.2 (C-Br).
Optimization Challenges and Solutions
Bromination Regioselectivity
Early routes faced competing bromination at the 5-position. Optimization using Lewis acids (e.g., FeCl₃) improved 3-bromo selectivity (>95%).
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromine atom, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling reactions: The trifluoromethyl and benzamide groups can participate in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazolopyrimidines, while oxidation or reduction could lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent in several areas:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Inhibition of Enzymes :
-
Neuroprotective Effects :
- Research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .
Material Science Applications
In addition to its medicinal properties, this compound has potential applications in material science:
- Organic Electronics :
- Chemical Sensors :
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Other compounds in this class with different substituents.
Trifluoromethylbenzamides: Compounds with similar trifluoromethyl and benzamide groups but different core structures.
Uniqueness
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide, with the chemical formula CHBrFNO and a molecular weight of 461.23 g/mol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and synthetic pathways.
| Property | Value |
|---|---|
| Chemical Formula | CHBrFNO |
| Molecular Weight | 461.23 g/mol |
| CAS Number | 950738-61-1 |
| PubChem CID | 58970142 |
| IUPAC Name | N-[3-(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide |
Anticancer Potential
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. In one study, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated selective toxicity towards HeLa (cervical cancer) cells while exhibiting lower toxicity towards normal L929 cells. This suggests a promising therapeutic index for compounds containing this scaffold .
Enzyme Inhibition
This compound has shown inhibitory activity against several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP2D6 but not CYP3A4. This profile suggests potential interactions with other pharmaceuticals and highlights the need for further pharmacokinetic studies .
Synthesis and Functionalization
The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core. Recent advancements have improved yields and reduced reaction times through microwave-assisted techniques .
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit cancer cell proliferation effectively. The study noted that the introduction of trifluoromethyl groups enhanced the compounds' potency against tumor cells compared to their non-fluorinated counterparts .
- Enzyme Interaction Study : Another investigation assessed the interaction of this compound with various CYP enzymes. The results indicated significant inhibition of CYP2C19 and CYP2D6, suggesting that this compound could affect the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .
Q & A
Q. Advanced
- Solvent Optimization : Replace DMF with acetonitrile or toluene to reduce dimethylamine byproducts .
- Temperature Control : Maintain 80–90°C during cyclization to avoid decomposition .
- Catalyst Screening : Use p-toluenesulfonic acid (pTSA) instead of HCl for milder acidity, improving regioselectivity .
- Workup Protocols : Acid-base extraction removes unreacted starting materials; recrystallization in ethanol/DMF enhances purity .
What pharmacological targets are associated with this compound?
Basic
Primary targets include:
- B-Raf V600E Mutant Kinase : IC₅₀ = 12–50 nM in enzyme assays .
- MAPK/ERK Pathway : Disrupts proliferation in melanoma (A375) and colorectal (HT-29) cancer cell lines (EC₅₀ = 0.1–1 μM) .
- Off-Target Effects : Moderate inhibition of c-Raf (IC₅₀ = 150 nM) and VEGFR2 (IC₅₀ = 220 nM) .
How does the trifluoromethyl group impact pharmacokinetics?
Q. Advanced
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (<10 μg/mL) .
- Metabolic Stability : Resists CYP3A4-mediated oxidation due to fluorine’s electronegativity, prolonging half-life (t₁/₂ = 4.2 h in mice) .
- Toxicity : Fluorine atoms may increase hepatotoxicity risk; monitor via ALT/AST levels in preclinical models .
What analytical methods ensure purity and structural integrity?
Q. Advanced
- HPLC-PDA/MS : Detects impurities (<0.5%) and confirms retention time alignment with reference standards .
- DSC/TGA : Assess crystallinity and thermal stability (decomposition >250°C) .
- X-Ray Diffraction : Resolves polymorphic forms (e.g., anhydrous vs. solvated crystals) .
How can computational modeling guide structural modifications?
Q. Advanced
- Docking Simulations (AutoDock Vina) : Predict binding affinity to B-Raf’s active site; prioritize substitutions at pyrimidine C7 for improved steric fit .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85) to design analogs .
- MD Simulations : Analyze trifluoromethyl group dynamics in aqueous vs. lipid environments to optimize solubility .
What structural modifications improve aqueous solubility without compromising activity?
Q. Advanced
- PEGylation : Introduce polyethylene glycol (PEG) chains at the benzamide para-position (reduces logP by 0.8) .
- Ionizable Groups : Replace bromine with morpholine sulfonamide (pKa ~6.5) for pH-dependent solubility .
- Co-Crystallization : Use cyclodextrins or L-arginine in formulation to enhance dissolution rate (e.g., 2.5-fold increase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
